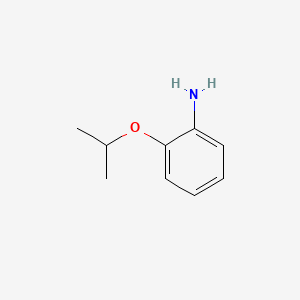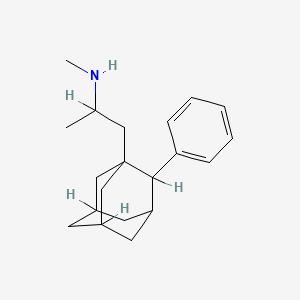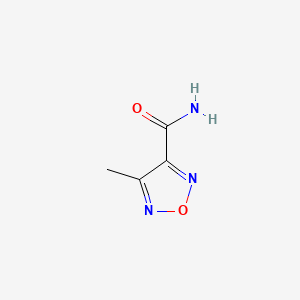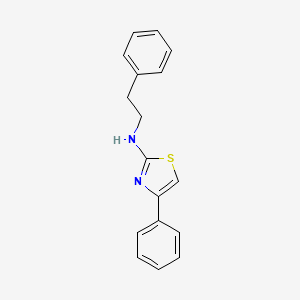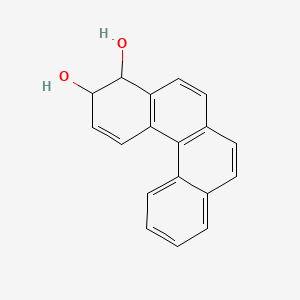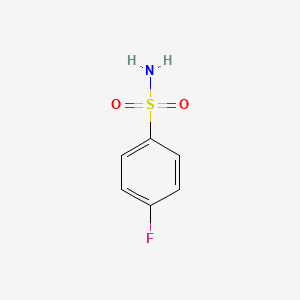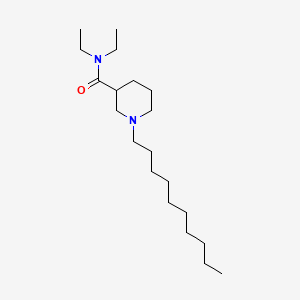
Meclodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “CB1 antagonist, Bayer” refers to a class of compounds that inhibit the activity of cannabinoid receptor type 1 (CB1). These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including appetite, pain sensation, mood, and memory . CB1 antagonists are primarily researched for their potential therapeutic applications in treating obesity, metabolic disorders, and substance use disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CB1 antagonists typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Common reagents used in these reactions include halogenated aromatic compounds, organometallic reagents, and various catalysts .
Industrial Production Methods
Industrial production of CB1 antagonists involves scaling up the synthetic routes developed in the laboratory. This often requires optimization of reaction conditions to improve yield and purity, as well as the development of efficient purification methods . Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
CB1 antagonists undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
CB1 antagonists have a wide range of scientific research applications:
Chemistry: Used as tools to study the endocannabinoid system and develop new therapeutic agents.
Medicine: Potential therapeutic agents for treating obesity, metabolic disorders, and substance use disorders.
Industry: Used in the development of new drugs and as research tools in pharmaceutical research.
Mechanism of Action
CB1 antagonists exert their effects by binding to the CB1 receptor and inhibiting its activity. This prevents the receptor from interacting with its natural ligands, such as anandamide and 2-arachidonoylglycerol . The inhibition of CB1 receptor activity leads to a decrease in appetite, reduced fat accumulation, and improved metabolic profiles . The molecular targets and pathways involved include the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways .
Comparison with Similar Compounds
Similar Compounds
Rimonabant: A well-known CB1 antagonist with an inverse agonist profile.
AM6527: A neutral CB1 antagonist that suppresses opioid and cocaine seeking without aversive effects.
SR141716A: Another CB1 antagonist used in research for its anti-obesity effects.
Uniqueness
The CB1 antagonist developed by Bayer is unique in its specific binding affinity and selectivity for the CB1 receptor. It may also have a distinct pharmacokinetic profile, leading to different therapeutic outcomes compared to other CB1 antagonists .
Properties
Molecular Formula |
C14H10Cl2NO2- |
|---|---|
Molecular Weight |
295.1 g/mol |
IUPAC Name |
2-(2,6-dichloro-3-methylanilino)benzoate |
InChI |
InChI=1S/C14H11Cl2NO2/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19/h2-7,17H,1H3,(H,18,19)/p-1 |
InChI Key |
SBDNJUWAMKYJOX-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



